molecular formula C7H12O B094891 hept-6-enal CAS No. 17206-61-0

hept-6-enal

Cat. No.: B094891
CAS No.: 17206-61-0
M. Wt: 112.17 g/mol
InChI Key: IOXPXHVBWFDRGS-UHFFFAOYSA-N
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Description

Hept-6-enal is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Heptenal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Reactions : 6-Heptenal is used in various chemical syntheses and reactions. For instance, Xie Feng (2011) describes the synthesis of 2,6-Dimethyl-5-Heptenal from 6-Methyl-5-hepten-2-one, highlighting a process for decarboxylation with an overall yield of 76.6% (Xie Feng, 2011). Trzeciak and Ziółkowski (1994) discuss the hydroformylation of 1,5-hexadiene, catalyzed by certain Rhodium complexes, leading to the formation of products including 6-Heptenal (Trzeciak & Ziółkowski, 1994).

  • Pharmaceutical Research : In the pharmaceutical sector, 6-Heptenal derivatives have been studied for their anti-viral properties, especially against HIV-1. For instance, Tanaka et al. (2010) synthesized 6-benzyl analogs of HEPT showing potent anti-HIV-1 activity (Tanaka et al., 2010). Baba et al. (1989) identified a novel 6-substituted acyclouridine derivative, HEPT, as a potent inhibitor of HIV-1 (Baba et al., 1989).

  • Food Science and Sensory Analysis : 6-Heptenal and its derivatives are significant in food science, particularly in understanding flavors and off-flavors. Hoffmann and Meijboom (1968) isolated isomeric 4-heptenals from beef and mutton tallow, contributing to understanding the flavor components in meats (Hoffmann & Meijboom, 1968). Venkateshwarlu et al. (2004) studied the impact of volatile lipid oxidation products, including 4-heptenal, on fishy and metallic off-flavors in food (Venkateshwarlu et al., 2004).

  • Environmental Science : In the context of environmental science, the reactions of compounds like 6-Methyl-5-hepten-2-one, a derivative of 6-Heptenal, with atmospheric constituents have been studied. Smith et al. (1996) investigated the gas-phase reactions of this compound with radicals and ozone, contributing to understanding atmospheric chemistry processes (Smith et al., 1996).

  • Materials Science : In materials science, the use of 6-Heptenal derivatives in the development of bioreactors and other materials has been explored. For example, De Bartolo et al. (2006) tested an oxygen-permeable membrane bioreactor utilizing human hepatocytes, which involved the use of various therapeutic molecules, potentially including derivatives of 6-Heptenal (De Bartolo et al., 2006).

Safety and Hazards

While specific safety and hazard information for 6-Heptenal was not found in the search results, it’s important to handle all chemicals with care. Proper safety measures should include wearing protective gloves, protective clothing, and eye/face protection .

Properties

IUPAC Name

hept-6-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXPXHVBWFDRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415269
Record name 6-heptenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17206-61-0
Record name 6-heptenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 6-heptenal in organic synthesis?

A1: 6-Heptenal serves as a versatile building block in organic synthesis, particularly for constructing complex natural products. Its structure, featuring both an aldehyde and a terminal alkene, allows for various chemical transformations. For example, researchers have utilized 6-heptenal in the synthesis of (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate, a component of the California red scale pheromone []. Additionally, it serves as a starting material in the total synthesis of (3R, 4S)-4-hydroxylasiodiplodin, where it undergoes reactions like Wittig reaction, Sharpless epoxidation, and ring-closing metathesis [].

Q2: Can you elaborate on the stereoselective reactions involving 6-heptenal derivatives?

A2: 6-Heptenal derivatives, like 5-oxo-6-heptenals, participate in intramolecular cycloaddition reactions with azomethine ylides []. These reactions demonstrate remarkable stereoselectivity, influenced by the type of azomethine ylide and the length of the intervening chain. For instance, using 2-phenyl-4-thiazolidinecarboxylic acid or its methyl ester as a precursor to the azomethine ylide results in exceptionally high diastereofacial selectivity during the cycloaddition [].

Q3: How is 6-heptenal used in the synthesis of chiral molecules?

A3: Researchers have successfully employed 6-heptenal derivatives, specifically 2-hydroxy-2,6-dimethyl-6-heptenal, in the asymmetric synthesis of both enantiomers of frontalin, a pheromone []. This synthesis utilizes (S)-2-(anilinomethyl)pyrrolidine as a chiral auxiliary, leading to the formation of the target enantiomers in high optical yields []. A similar approach utilizing the same chiral auxiliary was also used to synthesize (−)-Malyngolide from (S)-2-hydroxy-2-nonyl-6-heptenal [].

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